molecular formula C14H9BrN2S B11411057 2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine

2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B11411057
M. Wt: 317.21 g/mol
InChI Key: SSWXZKJYKPZNOA-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine is an organic compound that features a thiazole ring fused with a pyridine ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reaction: The final step involves coupling the bromophenyl-thiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced bromophenyl derivatives.

    Substitution: Substituted thiazole-pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound can be used to study the interactions between thiazole-containing molecules and biological targets. It may serve as a lead compound in the development of new drugs due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole and pyridine rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism by which 2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The bromophenyl group may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)pyridine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    2-(3-Bromophenyl)thiazole:

    2-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

Uniqueness

2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine is unique due to the combination of the thiazole and pyridine rings with a bromophenyl group. This structure provides a balance of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9BrN2S

Molecular Weight

317.21 g/mol

IUPAC Name

4-(3-bromophenyl)-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C14H9BrN2S/c15-11-5-3-4-10(8-11)13-9-18-14(17-13)12-6-1-2-7-16-12/h1-9H

InChI Key

SSWXZKJYKPZNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

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